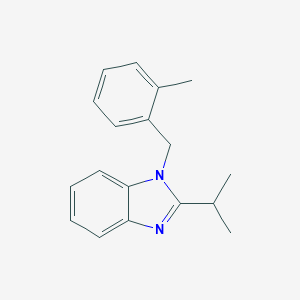
1-(2-Nitrophenyl)-3-pyridin-3-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitrophenyl)-3-pyridin-3-ylurea (NPU) is a synthetic compound that belongs to the family of pyridine derivatives. It has gained attention in recent years due to its potential applications in scientific research. NPU has been found to possess a wide range of biological properties, making it a promising candidate for drug development.
科学研究应用
1-(2-Nitrophenyl)-3-pyridin-3-ylurea has been extensively studied for its potential applications in scientific research. It has been found to possess antitumor, antiviral, and antibacterial properties. 1-(2-Nitrophenyl)-3-pyridin-3-ylurea has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies. Additionally, 1-(2-Nitrophenyl)-3-pyridin-3-ylurea has been found to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
作用机制
The exact mechanism of action of 1-(2-Nitrophenyl)-3-pyridin-3-ylurea is not fully understood. However, studies have shown that 1-(2-Nitrophenyl)-3-pyridin-3-ylurea inhibits the activity of certain enzymes, including protein tyrosine phosphatase 1B (PTP1B) and glycogen synthase kinase-3β (GSK-3β). Inhibition of these enzymes has been linked to the treatment of various diseases, including cancer and diabetes.
Biochemical and Physiological Effects:
1-(2-Nitrophenyl)-3-pyridin-3-ylurea has been found to possess a wide range of biochemical and physiological effects. Studies have shown that 1-(2-Nitrophenyl)-3-pyridin-3-ylurea inhibits the proliferation of cancer cells and induces apoptosis. 1-(2-Nitrophenyl)-3-pyridin-3-ylurea has also been found to possess antiviral and antibacterial properties. Additionally, 1-(2-Nitrophenyl)-3-pyridin-3-ylurea has been shown to reduce inflammation and oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-Nitrophenyl)-3-pyridin-3-ylurea in lab experiments is its wide range of biological properties. 1-(2-Nitrophenyl)-3-pyridin-3-ylurea has been found to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for drug development. Additionally, 1-(2-Nitrophenyl)-3-pyridin-3-ylurea has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using 1-(2-Nitrophenyl)-3-pyridin-3-ylurea in lab experiments is its potential toxicity. Further studies are needed to determine the safety of 1-(2-Nitrophenyl)-3-pyridin-3-ylurea and its potential side effects.
未来方向
There are several future directions for the study of 1-(2-Nitrophenyl)-3-pyridin-3-ylurea. One potential direction is the development of 1-(2-Nitrophenyl)-3-pyridin-3-ylurea-based drugs for the treatment of cancer, viral infections, and inflammatory diseases. Additionally, further studies are needed to determine the safety and potential side effects of 1-(2-Nitrophenyl)-3-pyridin-3-ylurea. Another potential direction is the study of the mechanism of action of 1-(2-Nitrophenyl)-3-pyridin-3-ylurea and its effects on various biochemical pathways. Finally, the development of new synthesis methods for 1-(2-Nitrophenyl)-3-pyridin-3-ylurea could lead to the production of more potent and effective compounds.
Conclusion:
In conclusion, 1-(2-Nitrophenyl)-3-pyridin-3-ylurea is a promising compound with a wide range of potential applications in scientific research. Its antitumor, antiviral, and antibacterial properties, as well as its ability to inhibit certain enzymes, make it a promising candidate for drug development. Further studies are needed to determine the safety and potential side effects of 1-(2-Nitrophenyl)-3-pyridin-3-ylurea, as well as its mechanism of action and effects on various biochemical pathways. The development of new synthesis methods for 1-(2-Nitrophenyl)-3-pyridin-3-ylurea could also lead to the production of more potent and effective compounds.
合成方法
1-(2-Nitrophenyl)-3-pyridin-3-ylurea can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-nitroaniline with pyridine-3-carboxylic acid followed by the addition of carbonyldiimidazole. The resulting product is then purified by recrystallization. Other methods include the reaction of 2-nitroaniline with pyridine-3-carboxylic acid chloride and the reaction of 2-nitroaniline with pyridine-3-carboxylic acid hydrazide.
属性
产品名称 |
1-(2-Nitrophenyl)-3-pyridin-3-ylurea |
|---|---|
分子式 |
C12H10N4O3 |
分子量 |
258.23 g/mol |
IUPAC 名称 |
1-(2-nitrophenyl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C12H10N4O3/c17-12(14-9-4-3-7-13-8-9)15-10-5-1-2-6-11(10)16(18)19/h1-8H,(H2,14,15,17) |
InChI 键 |
YMNBKLCDZNXPMV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)


![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)

![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)

![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)
![isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B256672.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol](/img/structure/B256673.png)


![7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B256680.png)
![N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B256682.png)